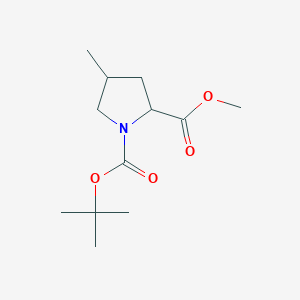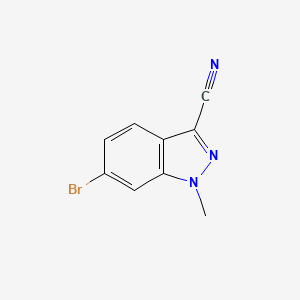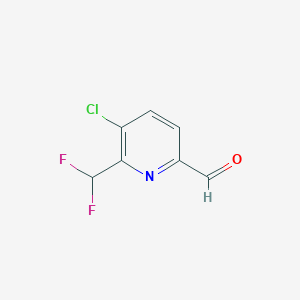
Bis(pentamethylcyclopentadienyl)-nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(pentamethylcyclopentadienyl)nickel: Ni(C₅(CH₃)₅)₂ . It is a deep red crystal that is soluble in many organic solvents such as ether, methylene chloride, and tetrahydrofuran . This compound is known for its high thermal stability and its ability to undergo various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Reduction Method: This method involves dissolving pentamethylcyclopentadienyl nickel(II) in a solvent and adding a reducing agent such as potassium bromide or aluminum powder to directly reduce the compound.
Methylation Method: In this method, pentamethylcyclopentadienyl is dissolved in a solvent, and a methylating agent such as methylmagnesium bromide is added.
Industrial Production Methods: Industrial production of bis(pentamethylcyclopentadienyl)nickel typically involves large-scale synthesis using the direct reduction method due to its simplicity and efficiency. The process is carried out in controlled environments to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and phosphines.
Major Products:
Oxidation: The major products of oxidation reactions are nickel oxides and other nickel-containing compounds.
Reduction: The major products of reduction reactions are nickel hydrides and other reduced nickel species.
Substitution: The major products of substitution reactions are new organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Drug Development: This compound is studied for its potential use in drug development due to its ability to form stable complexes with various biological molecules.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: Bis(pentamethylcyclopentadienyl)nickel exerts its effects through its ability to form stable complexes with various ligands. The compound’s nickel center can coordinate with different atoms and molecules, facilitating various chemical transformations. The cyclopentadienyl ligands stabilize the nickel center, allowing it to participate in a wide range of reactions .
Comparación Con Compuestos Similares
Bis(cyclopentadienyl)nickel (Nickelocene): This compound is similar to bis(pentamethylcyclopentadienyl)nickel but has cyclopentadien
Propiedades
Fórmula molecular |
C20H30Ni |
|---|---|
Peso molecular |
329.1 g/mol |
Nombre IUPAC |
nickel(2+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Ni/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |
Clave InChI |
CHPLEWYRKUFKQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S,8R,9R,17S,18S,21S,24S,26S,27R)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B13914493.png)
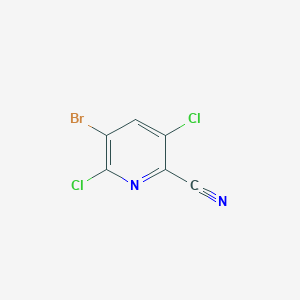

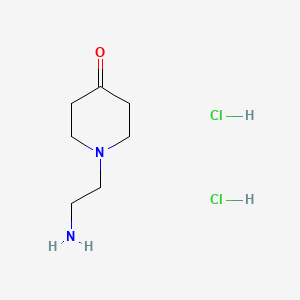
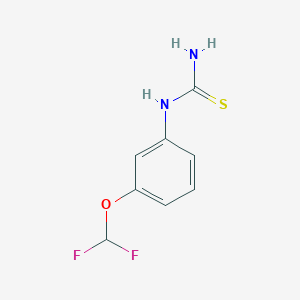
![3-[5-(3,3-Diethoxyprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13914516.png)
![2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone](/img/structure/B13914517.png)
![tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate](/img/structure/B13914518.png)
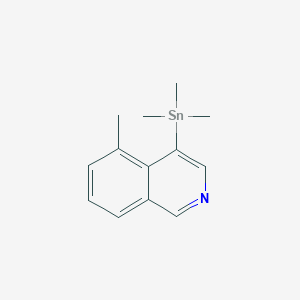
![1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B13914531.png)

